molecular formula C12H20N2O2 B1217872 2-Propanol, 1-(4-aminophenoxy)-3-[(1-methylethyl)amino]- CAS No. 27684-79-3

2-Propanol, 1-(4-aminophenoxy)-3-[(1-methylethyl)amino]-

Cat. No.: B1217872
CAS No.: 27684-79-3
M. Wt: 224.3 g/mol
InChI Key: MBHQWSSJIBMVIA-UHFFFAOYSA-N
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Description

2-Propanol, 1-(4-aminophenoxy)-3-[(1-methylethyl)amino]- is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes an aminophenoxy group and an isopropylamino group attached to a propanol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanol, 1-(4-aminophenoxy)-3-[(1-methylethyl)amino]- typically involves the reaction of 4-aminophenol with an appropriate isopropylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1-(4-aminophenoxy)-3-[(1-methylethyl)amino]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Chemistry

  • Organic Synthesis :
    • The compound serves as a reagent in organic synthesis, acting as an intermediate for producing other chemical compounds. Its aminophenoxy group allows for further functionalization, making it valuable in synthetic pathways.
  • Reagent in Reactions :
    • It is utilized in various chemical reactions due to its ability to participate in nucleophilic substitutions and coupling reactions, facilitating the formation of complex organic molecules.

Biology

  • Biochemical Assays :
    • The compound is used as a probe in molecular biology studies, particularly in assays that require specific interactions with biological targets. Its structure enables it to interact with proteins and enzymes, aiding in the understanding of biochemical pathways.
  • Pharmacological Studies :
    • Research indicates potential applications in pharmacology due to its ability to modulate biological activity through interactions with specific molecular targets. This has implications for drug development and therapeutic applications.

Industry

  • Manufacture of Polymers and Coatings :
    • In industrial settings, 2-Propanol, 1-(4-aminophenoxy)-3-[(1-methylethyl)amino]- is employed in the production of polymers, coatings, and adhesives. Its chemical properties enhance the performance of these materials.
  • Antioxidant and Anticancer Activity :
    • Recent studies have explored the antioxidant and anticancer properties of derivatives related to this compound. For instance, derivatives have shown significant cytotoxicity against cancer cell lines, indicating potential for therapeutic applications .

Case Study 1: Synthesis and Application in Organic Chemistry

A study focused on synthesizing derivatives of 2-Propanol, 1-(4-aminophenoxy)-3-[(1-methylethyl)amino]- demonstrated its effectiveness as a precursor for creating biologically active compounds. The synthesis involved reacting 4-aminophenol with isopropylamine under controlled conditions, yielding high-purity products suitable for further research .

In another study assessing the biological activity of this compound, researchers evaluated its effects on various cancer cell lines using MTT assays. The results indicated that certain derivatives exhibited enhanced cytotoxicity compared to standard treatments, highlighting their potential as anticancer agents .

Mechanism of Action

The mechanism by which 2-Propanol, 1-(4-aminophenoxy)-3-[(1-methylethyl)amino]- exerts its effects involves interactions with specific molecular targets and pathways. The aminophenoxy group can interact with biological molecules, while the isopropylamino group may influence the compound’s binding affinity and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Propanol, 1-[[(4-methoxyphenyl)methyl]amino]-, (2S)-: This compound has a methoxyphenyl group instead of an aminophenoxy group, which alters its chemical properties and applications.

    1-Propanol, 2-methyl-2-[(1-methylethyl)amino]-: This compound has a different substitution pattern on the propanol backbone, leading to distinct chemical behavior.

Uniqueness

2-Propanol, 1-(4-aminophenoxy)-3-[(1-methylethyl)amino]- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for various applications in research and industry.

Biological Activity

2-Propanol, 1-(4-aminophenoxy)-3-[(1-methylethyl)amino]- (CAS No. 27684-79-3), is a chemical compound notable for its diverse applications in chemistry, biology, and medicine. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure consisting of an aminophenoxy group and an isopropylamino group attached to a propanol backbone. Its molecular formula is C12H20N2O2C_{12}H_{20}N_{2}O_{2}, with a molecular weight of approximately 224.30 g/mol. The physical properties include:

  • Density : 1.092 g/cm³
  • Boiling Point : 407.2°C at 760 mmHg
  • Flash Point : 200°C

The biological activity of this compound is attributed to its interactions with specific molecular targets, particularly through the aminophenoxy group, which can bind to various biological molecules. The isopropylamino group enhances its binding affinity and modulates activity across different biochemical pathways.

Biological Activity Overview

Research indicates that 2-Propanol, 1-(4-aminophenoxy)-3-[(1-methylethyl)amino]- exhibits several biological activities:

Comparative Analysis with Similar Compounds

A comparison with similar compounds highlights the unique properties of 2-Propanol, 1-(4-aminophenoxy)-3-[(1-methylethyl)amino]-.

Compound NameStructureKey Properties
2-Propanol, 1-(4-methoxyphenyl)methylamino StructureDifferent functional group alters reactivity
1-Propanol, 2-methyl-2-[(1-methylethyl)amino] StructureVarying substitution pattern affects biological activity

Study on Antimicrobial Activity

A study conducted on the antimicrobial properties of the compound indicated that it could inhibit the growth of selected bacterial strains. However, further research is needed to establish its efficacy and mechanism.

Cytotoxicity in Cancer Cells

In a laboratory setting, the cytotoxic effects were evaluated on SHY5Y cells. The results indicated that higher concentrations led to increased cell death, suggesting potential applications in cancer therapy .

Pharmacogenomic Considerations

Pharmacogenomic factors may influence the biological activity and efficacy of this compound in clinical settings. Variations in metabolic pathways could affect drug response among different populations .

Properties

IUPAC Name

1-(4-aminophenoxy)-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-9(2)14-7-11(15)8-16-12-5-3-10(13)4-6-12/h3-6,9,11,14-15H,7-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHQWSSJIBMVIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10950345
Record name 1-(4-Aminophenoxy)-3-[(propan-2-yl)amino]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10950345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27684-79-3
Record name Desacetylpractolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027684793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Aminophenoxy)-3-[(propan-2-yl)amino]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10950345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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